alpha-D-Glucopyranoside, 2-ethylhexyl
Overview
Description
Alpha-D-Glucopyranoside, 2-ethylhexyl: is a chemical compound with the molecular formula C14H28O6 and a molecular weight of 292.3685 g/mol . It is a derivative of glucose, where the glucose molecule is modified by the addition of an ethylhexyl group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucopyranoside, 2-ethylhexyl typically involves the reaction of glucose with 2-ethylhexanol under acidic or enzymatic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or an enzyme like glucosidase, to facilitate the formation of the glycosidic bond .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the careful control of reaction parameters such as temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Alpha-D-Glucopyranoside, 2-ethylhexyl undergoes various chemical reactions, including:
Oxidation: This reaction can occur in the presence of oxidizing agents like hydrogen peroxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents such as sodium borohydride.
Substitution: The ethylhexyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various alkylated derivatives.
Scientific Research Applications
Alpha-D-Glucopyranoside, 2-ethylhexyl has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in the stabilization of emulsions.
Biology: Employed in cell culture media to enhance cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Mechanism of Action
The mechanism of action of alpha-D-Glucopyranoside, 2-ethylhexyl involves its ability to reduce surface tension, thereby enhancing the solubility and dispersion of hydrophobic compounds. This property is attributed to the amphiphilic nature of the molecule, where the hydrophilic glucose moiety interacts with water, and the hydrophobic ethylhexyl group interacts with non-polar substances .
Comparison with Similar Compounds
Alpha-D-Glucopyranoside, octyl: Similar structure but with an octyl group instead of an ethylhexyl group.
Alpha-D-Glucopyranoside, decyl: Contains a decyl group, offering different surfactant properties.
Alpha-D-Glucopyranoside, dodecyl: Features a longer dodecyl chain, affecting its solubility and micelle formation.
Uniqueness: Alpha-D-Glucopyranoside, 2-ethylhexyl is unique due to its branched ethylhexyl group, which provides distinct surfactant properties compared to its linear alkyl counterparts. This branching can lead to improved stability and performance in various applications .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(2-ethylhexoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O6/c1-3-5-6-9(4-2)8-19-14-13(18)12(17)11(16)10(7-15)20-14/h9-18H,3-8H2,1-2H3/t9?,10-,11-,12+,13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYKJKKBDPRFJO-IZVWSYFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041202 | |
Record name | 2-Ethylhexyl alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | .alpha.-D-Glucopyranoside, 2-ethylhexyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
125590-73-0 | |
Record name | 2-Ethylhexyl α-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125590-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylhexyl alpha-D-glucopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125590730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .alpha.-D-Glucopyranoside, 2-ethylhexyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethylhexyl alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ETHYLHEXYL .ALPHA.-D-GLUCOPYRANOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZR53A8AKE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.